Mercury, chloro(ethanethiolato)-

Description

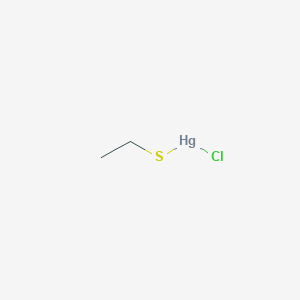

Mercury, chloro(ethanethiolato)- (CAS 1785-43-9) is a mercury(II) compound featuring a chloro ligand and an ethanethiolato (C₂H₅S−) group. Its IUPAC name reflects the coordination of mercury with both a chlorine atom and an ethanethiolate moiety. The compound is structurally represented as Cl–Hg–S–C₂H₅, where mercury exhibits a +2 oxidation state .

Regulatory listings classify it as a hazardous substance due to its mercury content, with restrictions on its use (e.g., a 0.1% threshold in products per environmental guidelines) .

Propriétés

Numéro CAS |

1785-43-9 |

|---|---|

Formule moléculaire |

C2H5ClHgS |

Poids moléculaire |

297.17 g/mol |

Nom IUPAC |

chloro(ethylsulfanyl)mercury |

InChI |

InChI=1S/C2H6S.ClH.Hg/c1-2-3;;/h3H,2H2,1H3;1H;/q;;+2/p-2 |

Clé InChI |

HTXBTSLONDERBI-UHFFFAOYSA-L |

SMILES |

CCS[Hg]Cl |

SMILES canonique |

CC[S-].Cl[Hg+] |

Autres numéros CAS |

1785-43-9 |

Synonymes |

Chloro(ethylthio)mercury(II) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Methylmercury Chloride (CH₃HgCl)

Methoxyethyl Mercury Chloride

Mercury, chloro(p-hydroxyphenyl)- (CAS 623-07-4)

- Structure : Chloro and p-hydroxyphenyl (–C₆H₄–OH) ligands bound to mercury.

- Reactivity: Likely participates in acid-base reactions due to the phenolic group; used in specialized organic syntheses .

Mercury(II) Chloride Complexes

- Examples : HgCl₂ and its chloro complexes (e.g., [HgCl₄]²⁻).

- Stability : Extremely stable in aqueous solutions, with high formation constants for 1:1 and 1:2 Hg-Cl complexes .

- Applications : Widely used in catalysis, disinfectants, and analytical chemistry .

Toxicity and Environmental Impact

Stability and Reactivity

- Mercury, chloro(ethanethiolato)- : Stability influenced by the strong Hg–S bond, though less thermodynamically stable than HgCl₂ complexes .

- Methylmercury Chloride : Degrades slowly in the environment, persisting for decades in sediments .

- HgCl₂ Complexes : Exceptional stability in chloride-rich environments; used in electrochemical applications .

Data Tables

Table 1: Structural Comparison

| Compound | Formula | Key Ligands | Molecular Weight |

|---|---|---|---|

| Mercury, chloro(ethanethiolato)- | C₂H₅ClHgS | Cl⁻, C₂H₅S⁻ | 327.21* |

| Methylmercury Chloride | CH₃ClHg | Cl⁻, CH₃⁻ | 251.08 |

| Methoxyethyl Mercury Chloride | C₃H₇ClHgO | Cl⁻, CH₂CH₂OCH₃ | 295.13 |

| Mercury, chloro(p-hydroxyphenyl)- | C₆H₅ClHgO | Cl⁻, C₆H₄OH⁻ | 329.16* |

*Calculated based on atomic weights.

Table 2: Regulatory and Hazard Information

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.